N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide
Description
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methoxy group at position 4, a methyl group at position 3, and a 2-methylphenyl moiety at position 5 of the benzene ring. The phenyl group is further functionalized with a 1,1-dioxidoisothiazolidin-2-yl group, a heterocyclic ring containing sulfur and nitrogen atoms.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-13-5-6-15(20-9-4-10-26(20,21)22)12-17(13)19-27(23,24)16-7-8-18(25-3)14(2)11-16/h5-8,11-12,19H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGZJWXRFVVKPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC(=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase. By interacting with this protein, the compound can influence cell proliferation and growth.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cell cycle regulation. By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest or apoptosis. The downstream effects of this disruption can vary depending on the specific cellular context.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on its interaction with CDK2. By inhibiting this enzyme, the compound could induce cell cycle arrest, slowing or stopping the growth of cells. This could potentially be leveraged for therapeutic purposes, particularly in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the presence of other molecules in the cellular environment, the pH and temperature conditions, and the presence of metabolic enzymes
: DrugBank
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic compound that has garnered interest due to its complex structure and potential biological activities. However, comprehensive research on its specific biological activity remains limited. This article aims to consolidate available information regarding its biological properties, potential applications, and related studies.
Structural Features
The compound features several key structural components:
- Dioxidoisothiazolidin moiety : This functional group is known for its involvement in various biological activities.
- Methylphenyl groups : These substituents can influence the compound's interaction with biological targets.
- Sulfonamide group : Commonly associated with antibacterial properties.
The molecular formula is with a molecular weight of approximately 378.42 g/mol.
Potential Biological Activities
Despite the lack of extensive research specifically focused on this compound, its structural similarities to other biologically active compounds suggest several potential activities:
- Antimicrobial Activity : Compounds containing sulfonamide groups are often investigated for their antibacterial properties. For instance, sulfonamides have been shown to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a precursor in folate synthesis.
- Antitumor Activity : The presence of the dioxidoisothiazolidin moiety may indicate potential antitumor properties. Similar compounds have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives of sulfonamides exhibit anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases.
Research Findings and Case Studies
While specific case studies on this compound are scarce, research on structurally similar compounds provides insights into possible biological activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Sulfanilamide | Antibacterial | |
| Benzothiazole derivatives | Antitumor | |
| Isothiazolidinones | Anti-inflammatory |
Interaction Studies
Initial studies suggest that this compound may interact with specific proteins or receptors involved in cellular signaling pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed in future research to elucidate binding affinities and kinetics.
Safety and Toxicity
Currently, there is no available data regarding the safety profile or toxicological effects of this compound. Further research is necessary to assess its safety in biological systems.
Comparison with Similar Compounds
2-([1,1'-Biphenyl]-4-yl)-N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-1H-Indazol-3-yl)Acetamide (BAI)
Structural Differences :
N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide
Structural Differences :
- Core Structure : Simpler benzenesulfonamide lacking the isothiazolidin dioxide group. Substituents include a chlorine atom at position 5 and a methoxy group at position 2 .
- Complexity : The target compound’s isothiazolidin dioxide and additional methyl groups introduce conformational rigidity and steric bulk absent in this simpler analog.
General Trends in Sulfonamide Derivatives
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): Enhance stability and modulate electronic interactions with target proteins. Heterocyclic Additions (e.g., Isothiazolidin Dioxide): Introduce hydrogen-bonding or polar interactions, critical for target specificity .
Toxicity Profiles :
Research Tools and Structural Characterization
Crystallographic software such as SHELX and ORTEP-3 has been instrumental in resolving the structures of sulfonamide derivatives . While specific crystallographic data for the target compound is unavailable, these tools enable comparative analysis of bond lengths, angles, and conformational preferences in related compounds, aiding in structure-activity relationship (SAR) studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
